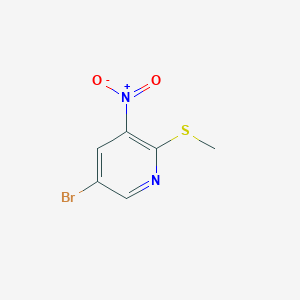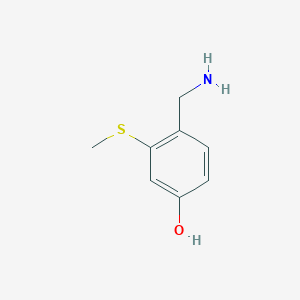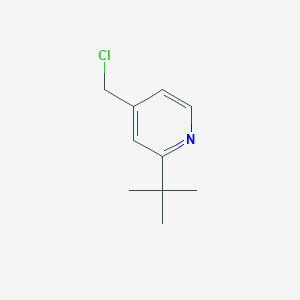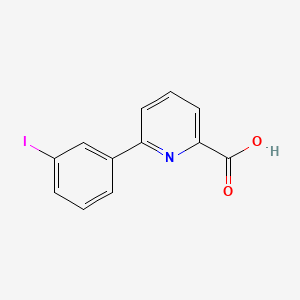
5-Bromo-2-(methylthio)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(methylthio)-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H5BrN2O2S. This compound is characterized by the presence of a bromine atom, a methylthio group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)-3-nitropyridine typically involves the bromination of 2-(methylthio)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-Bromo-2-(methylthio)-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 5-Bromo-2-(methylthio)-3-aminopyridine.
Oxidation: Formation of 5-Bromo-2-(methylsulfinyl)-3-nitropyridine or 5-Bromo-2-(methylsulfonyl)-3-nitropyridine.
科学的研究の応用
5-Bromo-2-(methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5-Bromo-2-(methylthio)-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group make the compound reactive towards nucleophiles and reducing agents, respectively. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(methylthio)-3-nitropyridine is unique due to the presence of both a nitro group and a methylthio group on the pyridine ring, which imparts distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
886372-84-5 |
|---|---|
分子式 |
C6H5BrN2O2S |
分子量 |
249.09 g/mol |
IUPAC名 |
5-bromo-2-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2S/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 |
InChIキー |
FVXQSSPXNLMJDF-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)











